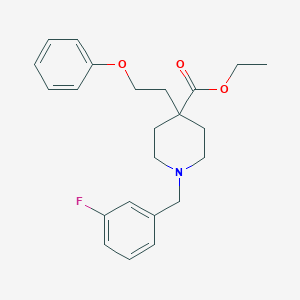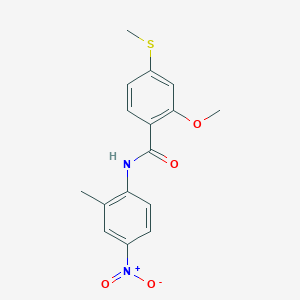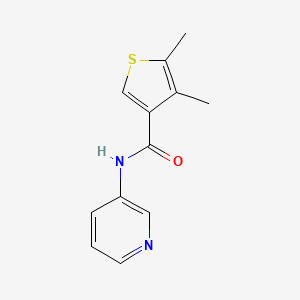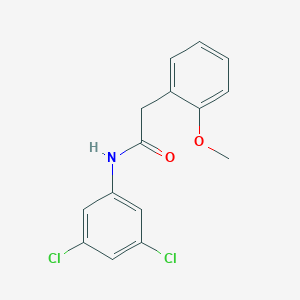
ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, commonly known as EFPP, is a synthetic compound that belongs to the class of piperidine carboxylates. EFPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
EFPP exerts its therapeutic effects by modulating various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. The compound has been shown to act as an antagonist of the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release. EFPP also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory response. Additionally, EFPP modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
EFPP has been shown to elicit various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, EFPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound can be easily synthesized in large quantities and can be used to study various molecular targets involved in disease pathogenesis. However, EFPP also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects. These limitations can be overcome by using appropriate formulation techniques and conducting rigorous pharmacological studies.
Direcciones Futuras
EFPP has great potential for further research and development in various therapeutic areas. Some of the future directions for EFPP include:
1. Development of EFPP as a novel anti-cancer agent for the treatment of various types of cancer.
2. Investigation of the neuroprotective effects of EFPP in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the anti-inflammatory properties of EFPP in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4. Development of novel EFPP derivatives with improved pharmacokinetic properties and selectivity for specific molecular targets.
Conclusion:
EFPP is a synthetic compound with significant potential for therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties through modulation of various molecular targets. EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations that need to be addressed for its successful clinical translation. Further research and development of EFPP and its derivatives can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of EFPP involves the reaction between 3-fluorobenzyl chloride, 2-phenoxyethanol, and piperidine-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EFPP. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
EFPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. EFPP has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, EFPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-2-27-22(26)23(13-16-28-21-9-4-3-5-10-21)11-14-25(15-12-23)18-19-7-6-8-20(24)17-19/h3-10,17H,2,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIMBWUFKWQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)F)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B4974937.png)
![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)

![2-[2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4974980.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)